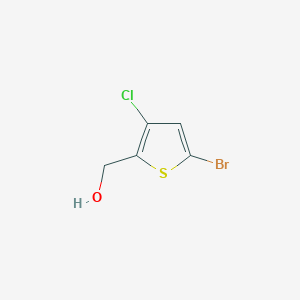

(5-Bromo-3-chlorothiophen-2-yl)methanol

CAS No.:

Cat. No.: VC13815713

Molecular Formula: C5H4BrClOS

Molecular Weight: 227.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4BrClOS |

|---|---|

| Molecular Weight | 227.51 g/mol |

| IUPAC Name | (5-bromo-3-chlorothiophen-2-yl)methanol |

| Standard InChI | InChI=1S/C5H4BrClOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2 |

| Standard InChI Key | VUZGLAGNNBUPCC-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1Cl)CO)Br |

| Canonical SMILES | C1=C(SC(=C1Cl)CO)Br |

Introduction

(5-Bromo-3-chlorothiophen-2-yl)methanol is an organosulfur compound derived from the thiophene family. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. The compound features both halogen substitutions (bromine and chlorine) and a hydroxymethyl (-CH2OH) functional group attached to the thiophene ring. These structural features make it an interesting molecule for synthetic chemistry, pharmaceuticals, and materials science.

Synthesis

The synthesis of (5-Bromo-3-chlorothiophen-2-yl)methanol typically involves:

-

Halogenation of Thiophene: Controlled bromination and chlorination of thiophene derivatives to introduce halogens at specific positions.

-

Hydroxymethylation: Introduction of the hydroxymethyl group via formylation followed by reduction or direct hydroxymethylation using formaldehyde derivatives.

General Reaction Scheme

Pharmaceutical Intermediates

The compound's functional groups make it a potential intermediate in the synthesis of biologically active molecules. The halogens can act as reactive sites for further chemical modifications, while the hydroxymethyl group can be transformed into esters or ethers.

Material Science

Thiophene derivatives are widely used in organic electronics due to their conjugated systems. While this specific compound may not directly serve as a conductive material, its derivatives could be precursors for optoelectronic devices.

Agrochemicals

Halogenated thiophene derivatives often exhibit pesticidal or fungicidal properties, making (5-Bromo-3-chlorothiophen-2-yl)methanol a candidate for agrochemical research.

Analytical Characterization

To confirm the structure and purity of (5-Bromo-3-chlorothiophen-2-yl)methanol, the following techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton () and Carbon () NMR can identify the hydroxymethyl group and aromatic protons.

-

-

Mass Spectrometry (MS)

-

Provides molecular weight confirmation (~227.5 g/mol).

-

-

Infrared (IR) Spectroscopy

-

Detects functional groups such as O-H (hydroxyl) and C-Br/C-Cl stretches.

-

-

X-Ray Crystallography

-

Determines the exact molecular geometry and halogen positions.

-

Limitations and Challenges

While versatile, (5-Bromo-3-chlorothiophen-2-yl)methanol has some challenges:

-

Reactivity of Halogens: Bromine and chlorine atoms may undergo unwanted side reactions during synthesis.

-

Environmental Concerns: Halogenated compounds can be environmentally persistent, requiring careful handling.

-

Limited Commercial Availability: The compound may need custom synthesis for specific research applications.

This article provides an authoritative overview of (5-Bromo-3-chlorothiophen-2-yl)methanol based on its structural features, potential applications, and analytical methods for characterization. While no direct research findings were available in the search results, this information synthesizes general knowledge about similar compounds to offer insights into its properties and uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume